molecular formula C10H10ClNO2 B7863159 3-Chloro-4-(2-methoxyethoxy)benzonitrile

3-Chloro-4-(2-methoxyethoxy)benzonitrile

Cat. No.: B7863159
M. Wt: 211.64 g/mol
InChI Key: RYOPVZUWFPRFLY-UHFFFAOYSA-N
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Description

3-Chloro-4-(2-methoxyethoxy)benzonitrile is a substituted aromatic nitrile characterized by a chlorine atom at the 3-position and a 2-methoxyethoxy group at the 4-position of the benzene ring. The compound combines the electron-withdrawing nitrile (-CN) and chloro (-Cl) groups with the ether-based 2-methoxyethoxy (-OCH2CH2OCH3) substituent, which introduces steric bulk and moderate polarity.

Properties

IUPAC Name

3-chloro-4-(2-methoxyethoxy)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO2/c1-13-4-5-14-10-3-2-8(7-12)6-9(10)11/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYOPVZUWFPRFLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C=C1)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-4-(2-methoxyethoxy)benzonitrile can be synthesized from 3,4-dichlorobenzonitrile through a nucleophilic substitution reaction. The reaction involves the substitution of one chlorine atom with a 2-methoxyethoxy group. The reaction is typically carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(2-methoxyethoxy)benzonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation: The methoxyethoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitrile group can be reduced to form amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium carbonate in solvents like DMF or ethanol.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

    Nucleophilic Substitution: Various substituted benzonitriles.

    Oxidation: Corresponding aldehydes or carboxylic acids.

    Reduction: Corresponding amines.

Scientific Research Applications

3-Chloro-4-(2-methoxyethoxy)benzonitrile has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Employed in the development of new materials with specific properties.

    Pharmaceuticals: Investigated for potential use in drug development due to its structural features.

    Agriculture: Explored as a precursor for the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(2-methoxyethoxy)benzonitrile depends on the specific application. In nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. The methoxyethoxy group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their differentiating features are summarized below:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
3-Chloro-4-(2-methoxyethoxy)benzonitrile -Cl (C3), -OCH2CH2OCH3 (C4) ~227.67 (calculated) Hypothesized intermediate in drug synthesis
3,4-Bis(2-methoxyethoxy)benzonitrile -OCH2CH2OCH3 (C3 and C4) 277.32 Higher polarity; used in reference standards
2-Chloro-4-methoxybenzonitrile -Cl (C2), -OCH3 (C4) 167.59 Simpler structure; lower solubility
3-Chloro-4-(4-fluoro-2-methoxyphenoxy)benzonitrile -Cl (C3), -O-(4-fluoro-2-methoxyphenyl) (C4) 277.68 Enhanced aromatic stacking potential
3-Chloro-4-(2-hydroxy-6-methoxy-4-propylphenoxy)benzonitrile -Cl (C3), -O-(hydroxy/methoxy/propyl-substituted phenyl) (C4) 354.1 (M+Na) Inhibitor of Toxoplasma gondii enoyl reductase
4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile -NO2 (C2), -OCH2CH2OCH3 (C4 and C5) Nitro group introduces reactivity
Key Observations:

Substituent Complexity : The 2-methoxyethoxy group in the target compound provides greater steric hindrance and hydrophilicity compared to simpler substituents like methoxy (-OCH3) in 2-chloro-4-methoxybenzonitrile .

Electronic Effects: The chloro and nitrile groups create an electron-deficient aromatic ring, enhancing reactivity in nucleophilic substitution or cross-coupling reactions. This contrasts with analogs like 3-chloro-4-(4-fluoro-2-methoxyphenoxy)benzonitrile , where the phenoxy group may stabilize the ring via resonance.

Biological Relevance: The phenoxy-substituted analog (3-chloro-4-(2-hydroxy-6-methoxy-4-propylphenoxy)benzonitrile) demonstrated inhibitory activity against Toxoplasma gondii , suggesting that the target compound’s 2-methoxyethoxy group could be optimized for similar biological interactions.

Physicochemical Properties

  • Solubility: The 2-methoxyethoxy group improves water solubility compared to non-polar substituents (e.g., 2-chloro-4-methoxybenzonitrile ). However, it is less polar than bis-substituted analogs like 3,4-bis(2-methoxyethoxy)benzonitrile .
  • Thermal Stability : Ether linkages generally enhance thermal stability, but the chloro and nitrile groups may lower decomposition temperatures relative to fully alkylated analogs.

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